molecular formula C16H20FNS2 B14396983 1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine CAS No. 89864-22-2

1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine

Cat. No.: B14396983
CAS No.: 89864-22-2
M. Wt: 309.5 g/mol
InChI Key: SYTCQJOGGMISKV-UHFFFAOYSA-N
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Description

1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine is a complex organic compound with the molecular formula C16H20FNS2. This compound features a unique structure that includes a pyrrolidine ring, a 1,3-dithiane moiety, and a fluorophenyl group. It is known for its diverse applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine typically involves the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst. This reaction forms the 1,3-dithiane ring. The fluorophenyl group is introduced through a subsequent reaction with a fluorinated benzene derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The dithiane moiety can act as a nucleophile, participating in various chemical reactions. The fluorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine stands out due to its unique combination of a dithiane moiety and a fluorophenyl group. This combination imparts distinct chemical properties, making it a versatile compound in various applications .

Properties

CAS No.

89864-22-2

Molecular Formula

C16H20FNS2

Molecular Weight

309.5 g/mol

IUPAC Name

1-[2-(1,3-dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine

InChI

InChI=1S/C16H20FNS2/c17-14-6-4-13(5-7-14)15(12-18-8-1-2-9-18)16-19-10-3-11-20-16/h4-7H,1-3,8-12H2

InChI Key

SYTCQJOGGMISKV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=C2SCCCS2)C3=CC=C(C=C3)F

Origin of Product

United States

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